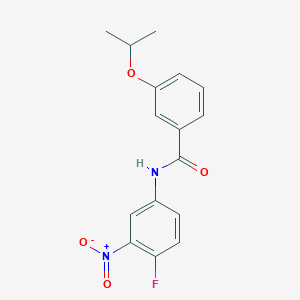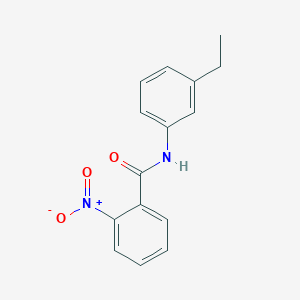
N-(3-ethylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an amide group (-CONH-) linked to the 3-ethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 3-ethylphenylamine followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step forms the amide bond. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides or anhydrides for acylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-ethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(3-ethylphenyl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-ethylphenylamine and 2-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry: N-(3-ethylphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can be bio-reduced in vivo, leading to the formation of reactive intermediates that can interact with biological targets.
Industry: This compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-ethylphenyl)-2-nitrobenzamide in biological systems involves the reduction of the nitro group to an amine group, which can then interact with various molecular targets. The reduction process generates reactive intermediates that can form covalent bonds with proteins, DNA, or other biomolecules, leading to potential therapeutic effects or toxicity.
Comparaison Avec Des Composés Similaires
- N-(3-ethylphenyl)-4-nitrobenzamide
- N-(3-ethylphenyl)-2-aminobenzamide
- N-(3-ethylphenyl)-2-chlorobenzamide
Comparison: N-(3-ethylphenyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, such as N-(3-ethylphenyl)-4-nitrobenzamide, the position of the nitro group can significantly affect the compound’s electronic properties and its interaction with biological targets. The presence of the nitro group in the ortho position relative to the amide group can lead to different steric and electronic effects compared to the para or meta positions.
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-6-5-7-12(10-11)16-15(18)13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIJPVPQPQONTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
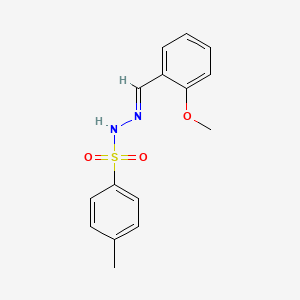
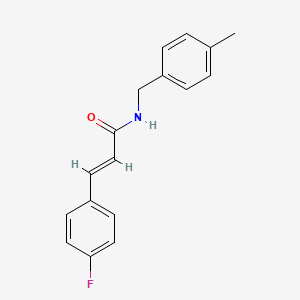
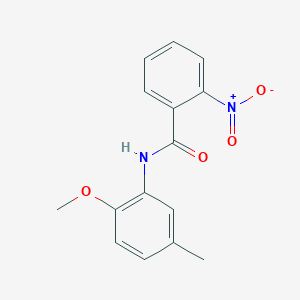
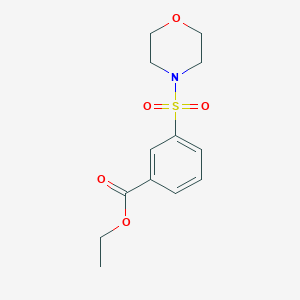

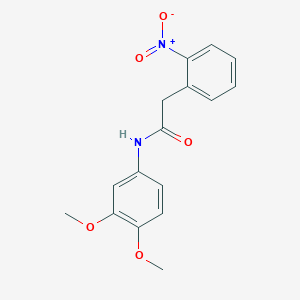
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B5739792.png)

![2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B5739807.png)
![N-[(4-chlorophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B5739815.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
![4-FLUORO-N-[3-(4-MORPHOLINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE](/img/structure/B5739830.png)

